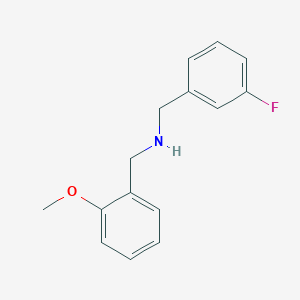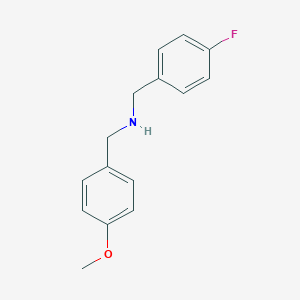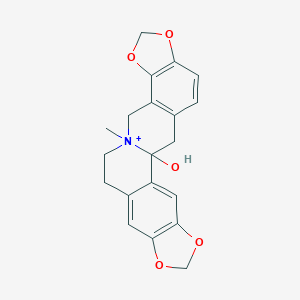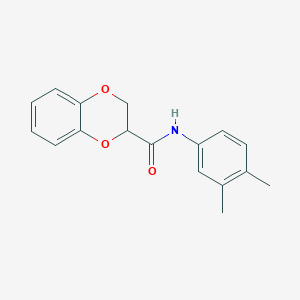![molecular formula C8H11NS B187503 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-90-3](/img/structure/B187503.png)
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in drug discovery and development. THTP has been shown to exhibit a range of biological activities, including anticonvulsant, sedative, and anxiolytic effects.
Wirkmechanismus
The exact mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to enhance GABAergic neurotransmission, leading to its sedative and anxiolytic effects. It has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemische Und Physiologische Effekte
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to decrease neuronal excitability, leading to its anticonvulsant effects. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been shown to increase the activity of GABAergic neurotransmission, leading to its sedative and anxiolytic effects. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its broad range of biological activities, making it a promising candidate for drug discovery and development. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its potential toxicity, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is the development of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-methyl-3-buten-2-ol with thioacetamide in the presence of a catalyst. The reaction yields 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine as the major product along with other minor products. The purity of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, sedative, and anxiolytic effects in animal models. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
123279-90-3 |
|---|---|
Produktname |
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H11NS/c1-9-4-2-7-3-5-10-8(7)6-9/h3,5H,2,4,6H2,1H3 |
InChI-Schlüssel |
XKEHOCBCGRWQIK-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC=C2 |
Kanonische SMILES |
CN1CCC2=C(C1)SC=C2 |
Synonyme |
6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



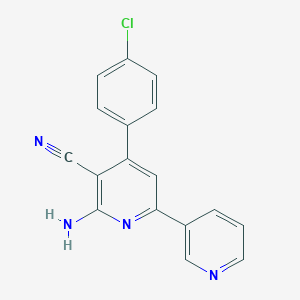
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
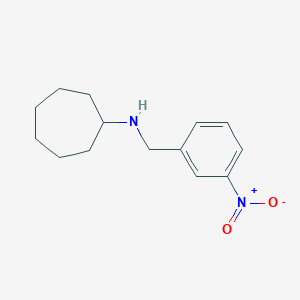
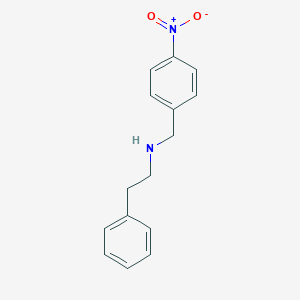
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
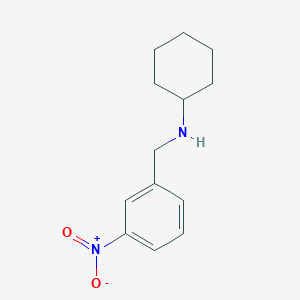
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

